molecular formula C37H39NOP2S B12503033 N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide

N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12503033
M. Wt: 607.7 g/mol
InChI Key: BRPXMMWNFBEZDO-UHFFFAOYSA-N
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Description

N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include diphenylphosphine, sulfinamides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the sulfinamide group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The phosphanyl groups can coordinate with metal ions, while the sulfinamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various effects.

Properties

Molecular Formula

C37H39NOP2S

Molecular Weight

607.7 g/mol

IUPAC Name

N-[2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C37H39NOP2S/c1-37(2,3)42(39)38(4)35(29-40(30-19-9-5-10-20-30)31-21-11-6-12-22-31)34-27-17-18-28-36(34)41(32-23-13-7-14-24-32)33-25-15-8-16-26-33/h5-28,35H,29H2,1-4H3

InChI Key

BRPXMMWNFBEZDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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